

# Navigating Toxicity Assessment: Allyl Cyclohexyloxyacetate and its Read-Across Analogs

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## Compound of Interest

Compound Name: *Allyl cyclohexyloxyacetate*

Cat. No.: *B1266723*

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## A Comparative Guide for Researchers and Drug Development Professionals

In the realm of chemical safety assessment, the principle of "read-across" has emerged as a scientifically credible approach to predict the toxicity of a substance by using data from structurally similar chemicals. This guide provides a comprehensive comparison of the toxicological profile of **allyl cyclohexyloxyacetate**, a fragrance ingredient, with its primary read-across analog, allyl cyclohexanepropionate, and another relevant analog, allyl acetate. By presenting available experimental data, detailed methodologies, and illustrating key biological and procedural pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.

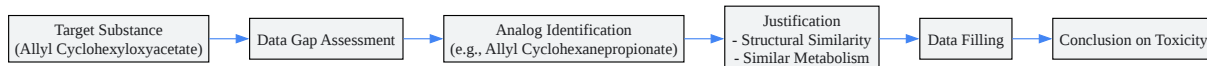
## Physicochemical Properties: The Foundation of Comparison

The initial step in any read-across analysis involves a thorough comparison of the physicochemical properties of the target substance and its potential analogs. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a chemical, which in turn influences its toxicological effects.

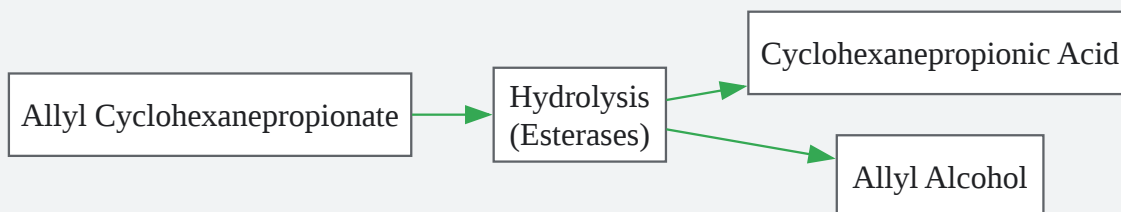
| Property                 | Allyl Cyclohexyloxyacetate                         | Allyl Cyclohexanepropionate                        | Allyl Acetate                                    |
|--------------------------|--|--|--|
| CAS Number               | 68901-15-5[1]                                      | 2705-87-5[2]                                       | 591-87-7[3]                                      |
| Molecular Formula        | C <sub>11</sub> H <sub>18</sub> O <sub>3</sub> [1] | C <sub>12</sub> H <sub>20</sub> O <sub>2</sub> [2] | C <sub>5</sub> H <sub>8</sub> O <sub>2</sub> [3] |
| Molecular Weight (g/mol) | 198.26[1]  | 196.29[2]  | 100.12[4]  |
| Boiling Point (°C)       | 283[5]   | 91 @ 1 mmHg[2]                                     | 103.5 - 104.5[3]                                 |
| LogP                     | 2.5[6]   | 4.28[7]  | 0.97[4]  |
| Water Solubility         | Sparingly soluble[8]                               | Insoluble[2]                                       | Insoluble[3]                                     |
| Appearance               | Colorless to pale yellow liquid[5]                 | Colorless liquid[2]                                | Colorless liquid[4]                              |

## The Read-Across Workflow: A Step-by-Step Approach

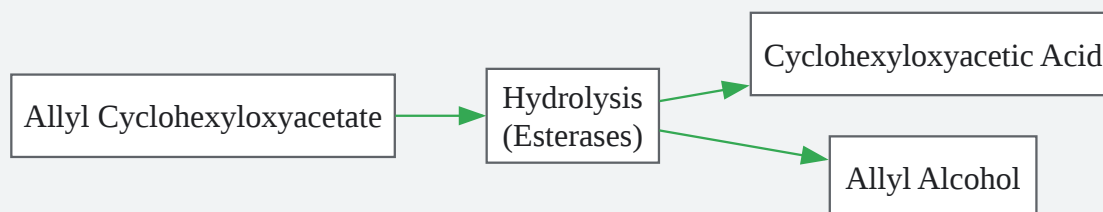
The process of read-across follows a structured workflow to ensure a scientifically sound and transparent assessment. This involves identifying a suitable analog, justifying the selection based on structural and metabolic similarities, and using the analog's data to fill in the data gaps for the target substance.

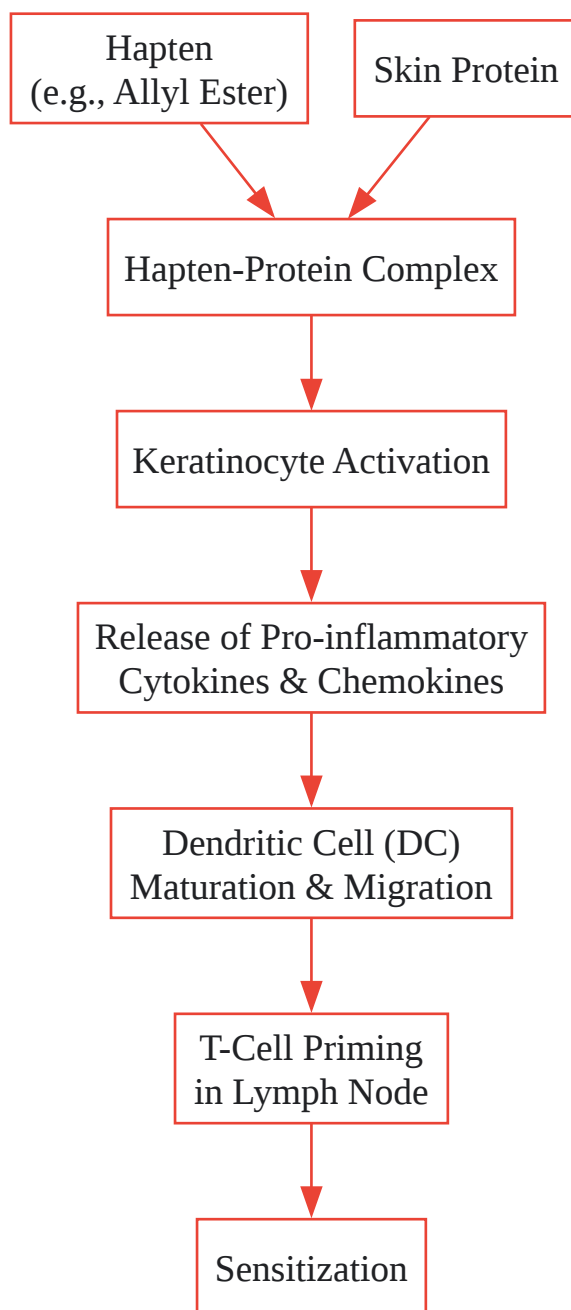


### Allyl Cyclohexanepropionate Metabolism



### Allyl Cyclohexyloxyacetate Metabolism





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